molecular formula C10H9ClO3 B8693869 benzyl 3-chloro-3-oxopropanoate CAS No. 69479-87-4

benzyl 3-chloro-3-oxopropanoate

Cat. No.: B8693869
CAS No.: 69479-87-4
M. Wt: 212.63 g/mol
InChI Key: GLYHCWJJSNQABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

benzyl 3-chloro-3-oxopropanoate is an organic compound with the molecular formula C10H9ClO3. It is a derivative of propanoic acid, where the hydrogen atom at the third carbon is replaced by a chlorine atom, and the carboxyl group is esterified with a phenylmethyl group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-chloro-3-oxo-, phenylmethyl ester typically involves the esterification of 3-chloro-3-oxopropanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of propanoic acid, 3-chloro-3-oxo-, phenylmethyl ester may involve continuous flow reactors to optimize the yield and efficiency of the esterification process. The use of catalysts and controlled reaction conditions ensures the high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

benzyl 3-chloro-3-oxopropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-chloro-3-oxopropanoic acid and benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like ammonia or primary amines in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Hydrolysis: Aqueous acid or base solutions under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted amides or thiols.

    Reduction: 3-chloro-3-hydroxypropanoic acid derivatives.

    Hydrolysis: 3-chloro-3-oxopropanoic acid and benzyl alcohol.

Scientific Research Applications

benzyl 3-chloro-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of propanoic acid, 3-chloro-3-oxo-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The chlorine atom and carbonyl group play crucial roles in its reactivity and interactions with nucleophiles. The ester group facilitates its incorporation into various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 3-chloro-3-oxo-, ethyl ester
  • Propanoic acid, 3-chloro-3-oxo-, methyl ester
  • Propanoic acid, 3-chloro-3-oxo-, butyl ester

Uniqueness

benzyl 3-chloro-3-oxopropanoate is unique due to the presence of the phenylmethyl ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The phenylmethyl group enhances its stability and makes it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

69479-87-4

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

benzyl 3-chloro-3-oxopropanoate

InChI

InChI=1S/C10H9ClO3/c11-9(12)6-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

GLYHCWJJSNQABQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of commercially available mono-benzyl malonate (Aldrich Chemical Co., Milwaukee, Wis.) (7.76 g, 40 mmol) in methylene chloride (100 mL) was added oxalyl chloride (14 mL, 160 mmol) followed by 3 drops of dimethylformamide. The reaction mixture was stirred at room temperature for 3 hours and concentrated in vacuo.
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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